ent-Nateglinide

Description

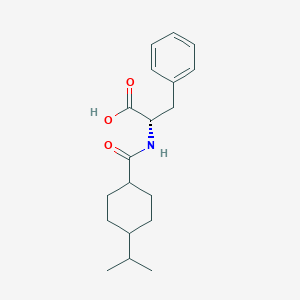

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO3/c1-13(2)15-8-10-16(11-9-15)18(21)20-17(19(22)23)12-14-6-4-3-5-7-14/h3-7,13,15-17H,8-12H2,1-2H3,(H,20,21)(H,22,23)/t15?,16?,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OELFLUMRDSZNSF-JCYILVPMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1CCC(CC1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105816-05-5, 105816-04-4 | |

| Record name | L-Nateglinide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105816055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | nateglinide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758695 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-NATEGLINIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9V3S85RHY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Investigations of Ent Nateglinide Action

Molecular and Cellular Mechanisms of Insulin (B600854) Secretion Stimulation

The insulinotropic action of ent-Nateglinide, the L-enantiomer of Nateglinide (B44641), is rooted in its interaction with the core components of the insulin secretion pathway within pancreatic β-cells. While it is the less potent stereoisomer compared to Nateglinide (the D-phenylalanine derivative), its mechanisms are investigated through the same cellular machinery. The primary action of this class of compounds is the modulation of ATP-sensitive potassium (KATP) channels, which serves as a critical link between the cell's metabolic state and its electrical excitability, ultimately controlling the release of insulin. clinpgx.org

The pancreatic KATP channel is a complex protein structure composed of two main subunits: the pore-forming inwardly rectifying potassium channel Kir6.2 and the regulatory sulfonylurea receptor 1 (SUR1). nih.govsemanticscholar.org This channel acts as a metabolic sensor; when intracellular ATP levels are low, the channel is open, keeping the β-cell membrane hyperpolarized and insulin secretion at a basal level. patsnap.com When glucose metabolism raises intracellular ATP, the channels close, initiating the insulin secretion cascade. clinpgx.orgdrugbank.com Compounds like Nateglinide and its enantiomer directly interact with the SUR1 subunit to induce channel closure. nih.govnih.gov

The interaction of this compound with the SUR1 subunit of the KATP channel has been characterized through competitive binding studies. These experiments typically measure the ability of a compound to displace a radiolabeled ligand, such as [3H]glibenclamide, from membranes expressing the SUR1 receptor. nih.gov

Research demonstrates a clear stereoselectivity in binding to the SUR1 receptor. This compound (referred to as L-nateglinide) shows a significantly lower potency in displacing [3H]glibenclamide compared to the D-enantiomer, Nateglinide. nih.gov This indicates a weaker binding affinity for the receptor. nih.gov Both enantiomers are believed to bind competitively to the same site as glibenclamide on the SUR1 subunit. nih.gov

A key characteristic of the Nateglinide enantiomers is their rapid dissociation from the SUR1 receptor. This is inferred from the difficulty in measuring direct binding of radiolabeled Nateglinide, suggesting that the compound unbinds from the receptor very quickly. nih.gov This rapid off-rate is a distinguishing feature compared to longer-acting sulfonylureas and contributes to the shorter duration of its insulinotropic effect. nih.govnih.gov

| Compound | Relative Potency (Displacement of [3H]glibenclamide) |

|---|---|

| Glibenclamide | Highest |

| Repaglinide (B1680517) | High |

| Nateglinide | Moderate |

| This compound (L-nateglinide) | Low |

| Tolbutamide | Lowest |

Data synthesized from research findings on the relative order of displacement in RIN-m5F cell membranes. nih.gov

Patch-clamp studies on isolated pancreatic β-cells provide direct evidence of how these compounds modulate KATP channel activity. These studies show that Nateglinide inhibits the KATP current, and this action is characterized by a rapid onset and reversal. nih.govnih.gov The time for reversal of channel inhibition by Nateglinide is notably faster than that observed for glibenclamide and repaglinide. nih.gov

Consistent with its lower binding affinity, this compound would be expected to be a significantly less potent inhibitor of the KATP channel current. The primary mechanism—inducing channel closure through interaction with SUR1—remains the same, but a higher concentration of this compound would be required to achieve the same level of channel inhibition as Nateglinide. nih.gov This inhibition of the outward potassium current leads to the depolarization of the β-cell membrane, a critical step for initiating insulin release. patsnap.comresearchgate.net

The closure of the KATP channel by this compound is the initiating event in a well-defined signaling cascade within the pancreatic β-cell. drugbank.comnih.gov This cascade translates the initial membrane event into the physiological response of insulin secretion.

The inhibition of KATP channels by this compound reduces the efflux of potassium ions, causing the β-cell's membrane potential to become less negative (depolarization). patsnap.comdrugbank.com This change in membrane voltage triggers the opening of voltage-dependent calcium channels (VDCCs). researchgate.netyoutube.com The opening of these channels allows for a rapid influx of extracellular calcium ions (Ca2+) into the cytoplasm. patsnap.comdrugbank.com

The resulting increase in the intracellular calcium concentration is the direct trigger for the exocytosis of insulin-containing granules. drugbank.comresearchgate.net Calcium ions bind to proteins associated with the insulin granules and the cell membrane, facilitating the fusion of the granules with the plasma membrane and the subsequent release of insulin into the bloodstream. drugbank.com Therefore, the entire process, from KATP channel binding to insulin release, is critically dependent on this influx of calcium. drugbank.comresearchgate.net

A defining feature of Nateglinide, and by extension its enantiomer, is the glucose-dependent nature of its insulin-releasing effect. drugbank.comnih.gov Unlike some other secretagogues, its ability to stimulate insulin secretion is significantly enhanced in the presence of elevated glucose levels. drugbank.comresearchgate.net

The mechanism for this glucose sensitivity lies in the interplay between the drug's action and the cell's metabolic state. drugbank.com As ambient glucose concentrations rise, glucose is transported into the β-cell and metabolized, leading to an increase in the intracellular ATP/ADP ratio. clinpgx.org This rise in ATP itself promotes the closure of KATP channels. patsnap.com Nateglinide potentiates this glucose-induced effect, meaning it is more effective at closing KATP channels and stimulating insulin secretion when glucose levels are moderately elevated (e.g., 8-16 mM) than at basal or low glucose levels (e.g., 3 mM). drugbank.comresearchgate.net This property allows the compound to target postprandial hyperglycemia more effectively while minimizing its action during periods of low blood glucose. patsnap.comdrugbank.com

| Glucose Concentration | EC50 of Nateglinide (µM) | Fold Increase in Potency (vs. 3 mM Glucose) |

|---|---|---|

| 3 mM | 14 | 1x |

| 8 mM | ~2.3 | ~6x |

| 16 mM | ~0.9 | ~16x |

Data from a study demonstrating the glucose-sensitizing effect of Nateglinide. researchgate.net

Downstream Signaling Pathways in β-Cells

Comparative Mechanistic Studies with Other Insulin Secretagogues

This compound shares a primary mechanism of action with other insulin secretagogues, namely the closure of ATP-sensitive potassium (KATP) channels in pancreatic beta-cells, which leads to insulin release. nih.gov However, significant differences in its interaction with the KATP channels and its subsequent physiological effects distinguish it from other classes of insulin secretagogues, such as sulfonylureas and the fellow meglitinide (B1211023), repaglinide.

Comparison with Repaglinide: Onset and Duration of Action

This compound and Repaglinide are both members of the meglitinide class of insulin secretagogues and share a similar mechanism of closing KATP channels. musechem.comnih.gov However, they exhibit distinct pharmacokinetic and pharmacodynamic profiles, particularly concerning their onset and duration of action. nih.govpicmonic.com

This compound is characterized by a more rapid onset and a shorter duration of action compared to Repaglinide. nih.govpicmonic.com This is attributed to its very rapid dissociation from the SUR1 receptor, with a half-life on the receptor of approximately 2 seconds, which is significantly shorter than the approximately 3 minutes for Repaglinide. nih.gov This rapid on-off binding results in a quick but transient stimulation of insulin secretion. nih.govnih.gov

The pharmacokinetic parameters reflect these differences. This compound has a slightly faster onset of action, around 30 minutes, and a half-life of about 1.5 hours. picmonic.com In contrast, Repaglinide has a half-life of approximately one hour, but its effect on KATP channel closure is more sustained. picmonic.comnih.gov The time for recovery from KATP channel closure is about 30 minutes with nateglinide, whereas it is approximately 3 hours with repaglinide. nih.gov These differences in their interaction with the KATP channel contribute to their distinct clinical profiles, with this compound being particularly suited for controlling postprandial glucose excursions. musechem.compicmonic.com

| Parameter | This compound | Repaglinide |

|---|---|---|

| Onset of Action | ~30 minutes | Slightly slower than Nateglinide |

| Half-life (t1/2) | ~1.5 hours | ~1 hour |

| Duration of Action | Short | Longer than Nateglinide |

| Receptor Dissociation (t1/2) | ~2 seconds | ~3 minutes |

| Recovery from KATP Channel Closure | ~30 minutes | ~3 hours |

Investigation of Selectivity for Pancreatic vs. Cardiovascular K+ATP Channels

The selectivity of insulin secretagogues for pancreatic beta-cell KATP channels over those found in cardiovascular tissues is a critical aspect of their mechanistic profile. KATP channels are also present in cardiac myocytes and vascular smooth muscle cells, where their blockade can have potential cardiovascular effects. nih.gov

This compound has demonstrated a significant degree of selectivity for the pancreatic KATP channels (composed of Kir6.2 and SUR1 subunits) over the cardiovascular KATP channels. nih.govnih.gov Studies have shown that this compound inhibits KATP channels in rat beta-cells with a much higher potency than in cells from porcine coronary artery and rat aorta. nih.gov

The half-maximal inhibitory concentration (IC50) of nateglinide for KATP channels in rat beta-cells was found to be 7.4 µM. nih.gov In contrast, the IC50 values for KATP channels in porcine coronary artery and rat aorta were 2.3 mM and 0.3 mM, respectively, indicating a 311-fold and 45-fold selectivity for the pancreatic beta-cells. nih.gov

In comparison, other insulin secretagogues exhibit different selectivity profiles. Glyburide (B1671678) was found to be nonselective between vascular and beta-cells. nih.gov Repaglinide, with an IC50 of 5.0 nM in beta-cells, showed an approximately 16-fold selectivity for beta-cells over vascular cells. nih.gov These findings suggest that at concentrations effective for stimulating insulin secretion, this compound is less likely to cause detrimental cardiovascular effects via the blockade of cardiovascular KATP channels compared to glyburide and repaglinide. nih.gov

| Compound | Tissue/Cell Type | KATP Channel Subunits | IC50 | Selectivity for Pancreatic β-cells |

|---|---|---|---|---|

| This compound | Rat Pancreatic β-cells | Kir6.2/SUR1 | 7.4 µM | - |

| This compound | Porcine Coronary Artery | Kir6.1/SUR2B | 2.3 mM | 311-fold |

| This compound | Rat Aorta | Kir6.1/SUR2B | 0.3 mM | 45-fold |

| Repaglinide | Rat Pancreatic β-cells | Kir6.2/SUR1 | 5.0 nM | - |

| Repaglinide | Vascular Cells | Kir6.1/SUR2B | ~80 nM | ~16-fold |

| Glyburide | Nonselective between vascular and β-cells |

Synthetic Methodologies and Chemical Modifications

Novel Synthetic Pathways for ent-Nateglinide

Novel synthetic pathways for this compound aim to improve efficiency, yield, purity, and sustainability compared to earlier methods for Nateglinide (B44641) synthesis. These often involve optimizing the formation of the key intermediates and the final coupling step while ensuring the correct stereochemistry.

The synthesis of Nateglinide, and potentially its enantiomer this compound, can utilize natural products as starting materials. One such precursor is β-Pinene, a bicyclic monoterpene found in various essential oils nih.govmycocentral.euresearchgate.netwikipedia.orgmassbank.eu. A reported method for Nateglinide synthesis from β-Pinene involves several steps. β-Pinene is oxidized to nopinic acid, followed by acid-catalyzed ring opening to yield dihydrocumic acid. This is then hydrogenated and epimerized to produce trans-4-isopropylcyclohexanecarboxylic acid. Finally, this acid is converted to its acyl chloride and reacted with D-phenylalanine to yield Nateglinide researchgate.netmagtechjournal.com.

To synthesize this compound using a similar route starting from β-Pinene, the key modification would involve the final coupling step, where L-phenylalanine would be used instead of D-phenylalanine. The initial steps leading to trans-4-isopropylcyclohexanecarboxylic acid would remain largely the same, as this part of the molecule is achiral.

Traditional and some novel synthetic routes for Nateglinide and its enantiomer are multi-step processes. An early multi-step synthesis of Nateglinide involved the reaction of the activated N-hydroxysuccinimide ester of trans-4-isopropylcyclohexanecarboxylic acid with a D-phenylalanine alkyl ester, followed by hydrolysis of the ester google.comgoogle.com. This process involved steps such as esterification of D-phenylalanine, preparation of an active ester of trans-4-isopropylcyclohexanecarboxylic acid, coupling, and hydrolysis google.com.

For this compound, a similar multi-step approach would involve preparing the activated ester of trans-4-isopropylcyclohexanecarboxylic acid and coupling it with an L-phenylalanine alkyl ester, followed by hydrolysis. Challenges in multi-step syntheses can include purification issues and the formation of undesirable by-products, such as the nateglinide ester in the final product google.com.

To address the limitations of multi-step syntheses, one-pot processes for the preparation of Nateglinide have been developed google.comgoogle.com. A one-pot process can involve reacting an alkyl ester of D-phenylalanine with trans-4-isopropylcyclohexanecarboxylic acid or its acid halide in the presence of an alkali, followed by neutralization google.com. Another described one-pot method involves reacting trans-4-isopropylcyclohexyl carboxylic acid with an alkyl chloroformate to form a mixed acid anhydride (B1165640), which is then reacted with an aqueous alkali salt solution of D-phenylalanine google.com.

Applying a one-pot strategy for this compound synthesis would necessitate using L-phenylalanine or its alkyl ester as the starting material instead of D-phenylalanine. One-pot reactions can offer advantages such as simplified procedures and reduced reaction times, although optimization is crucial to minimize impurities google.comgoogle.com.

Synthesis of this compound Metabolites and Analogs for Research

The synthesis of metabolites and analogs of this compound is important for research purposes, including studying their pharmacological activity, metabolism, and potential toxicity. Metabolites are the compounds formed when the body processes a drug, while analogs are compounds with similar structures but potentially different properties.

One common metabolic pathway for carboxylic acid-containing drugs like Nateglinide and likely this compound is glucuronidation, which involves the conjugation with glucuronic acid. This process typically occurs via the formation of an acyl glucuronide. Nateglinide is known to form an acyl-β-D-glucuronide metabolite molcan.comscbt.comdrugbank.com.

Isoprene (B109036) Metabolites

While primarily discussed in the context of metabolism rather than synthesis starting materials, an isoprene metabolite of Nateglinide (the (2S) enantiomer) has been identified. This minor metabolite has been reported to retain comparable antidiabetic activity to the parent compound Nateglinide. drugbank.comnih.govresearchgate.net The formation of isoprene-like structures through metabolic pathways highlights potential areas of the molecule susceptible to enzymatic transformation and provides insights into structural features that may retain biological activity.

Optimization of Reaction Conditions and Yields

The synthesis of Nateglinide, the (2S) enantiomer of this compound, typically involves the coupling of trans-4-isopropylcyclohexane carboxylic acid with D-phenylalanine. google.comgoogle.com A common approach involves activating the carboxylic acid moiety to form a mixed anhydride, which is then reacted with the amino group of D-phenylalanine. google.comgoogle.com

One described method involves reacting trans-4-isopropyl cyclohexyl carboxylic acid with an alkyl chloroformate in a ketonic solvent in the presence of a base to form a mixed anhydride intermediate. google.comgoogle.com This anhydride is subsequently reacted with an aqueous alkali salt solution of D-phenylalanine to yield Nateglinide. google.comgoogle.com

Optimization efforts in the synthesis of Nateglinide have focused on various parameters to improve yield and purity. These include the choice of solvent, base, temperature, reaction time, and purification methods. For instance, using acetone (B3395972) as a solvent and triethylamine (B128534) as a base at temperatures ranging from -20°C to 30°C has been reported for the mixed anhydride formation. google.com The subsequent reaction with D-phenylalanine is carried out in an aqueous alkali salt solution. google.comgoogle.com

Purification steps often involve acidification of the reaction mixture to precipitate the product, followed by filtration and washing. google.com Drying conditions are also controlled to achieve the desired physical form, such as a white crystalline solid with high purity. google.com Reported yields for Nateglinide synthesis using optimized conditions can reach approximately 75% with high purity (>99%). google.comgoogle.com

The synthesis of this compound would likely employ similar methodologies but would require the use of L-phenylalanine instead of D-phenylalanine to achieve the (2R) stereochemistry. Optimization studies for this compound would similarly focus on reaction parameters to maximize the yield and stereochemical purity of the desired enantiomer.

Here is a representative example of synthesis conditions for Nateglinide (the (2S) enantiomer) based on reported methods:

| Step | Reactants | Solvent(s) | Base | Temperature (°C) | Time |

| Mixed Anhydride Formation | trans-4-isopropylcyclohexyl carboxylic acid, Alkyl chloroformate | Ketonic solvent (e.g., Acetone) | Triethylamine | -20 to 30 | ~1-1.5 hours |

| Coupling with Phenylalanine | Mixed Anhydride, D-Phenylalanine alkali salt | Aqueous solution | Alkali | Not specified | Not specified |

| Product Isolation and Purification | Reaction mixture | Water, MeOH/Water | HCl (acidification) | 25 to 35 | Several hours |

Note: These conditions are for the synthesis of Nateglinide ((2S) enantiomer) using D-phenylalanine. The synthesis of this compound ((2R) enantiomer) would require L-phenylalanine.

Exploration of Chemical Modifications and Derivatives

Exploration of chemical modifications and the synthesis of derivatives are crucial for understanding how structural changes influence the properties and activity of a compound. Studies on Nateglinide have involved the synthesis of various analogues. researchgate.net These modifications can target different parts of the molecule, such as the carboxylic acid group, the amide bond, or the cyclohexyl ring.

One approach to creating Nateglinide derivatives involves reacting Nateglinide with reagents like ethylchloroformate to form an unstable mixed anhydride intermediate. researchgate.net This intermediate can then react with primary and secondary amines to yield amide derivatives of Nateglinide. researchgate.net Such modifications can alter the compound's polarity, solubility, metabolic stability, and interaction with biological targets.

The exploration of this compound derivatives would follow similar synthetic strategies, aiming to create a library of compounds with variations in functional groups, stereochemistry, and linker regions.

Structure-Activity Relationship (SAR) Studies on Modified this compound Structures

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to define the relationship between the chemical structure of a compound and its biological activity. By synthesizing and testing a series of modified this compound structures, researchers can identify key structural features essential for activity and explore how modifications influence potency, selectivity, and other pharmacological properties.

While specific detailed SAR studies focused solely on modified this compound structures are not extensively detailed in the provided search results, the general principles of SAR are highly relevant. Stereochemistry is a critical aspect of SAR, as demonstrated by studies on other compound classes where enantiomers can exhibit significantly different activities. nih.gov Given that this compound is the enantiomer of the therapeutically used Nateglinide, SAR studies comparing the two, as well as their respective derivatives, would be essential to understand the stereochemical requirements for activity.

Potential areas for SAR investigation on this compound derivatives could include modifications to the phenylalanine moiety, the amide linker, and the trans-4-isopropylcyclohexyl group. Varying substituents, exploring isosteric replacements, and altering the stereochemistry at different centers could provide valuable insights into the structural determinants of activity. Data from such studies, often presented in tables correlating structural variations with biological assay results (e.g., binding affinity, enzymatic inhibition, or cellular response), would be used to develop a comprehensive understanding of the SAR for this class of compounds.

It appears there is limited publicly available detailed information specifically on the pharmacological investigations and efficacy studies of the chemical compound "this compound" as a distinct therapeutic agent. The search results predominantly describe the pharmacological properties and clinical efficacy of "Nateglinide," which is a related compound for which this compound is noted as an impurity.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article focusing solely on the pharmacological investigations and efficacy studies of "this compound" based on the available search results and adhering strictly to the provided outline.

The information found pertains almost exclusively to the drug Nateglinide.

Pharmacological Investigations and Efficacy Studies

Clinical Efficacy in Glucose Homeostasis Modulation

Effects on Glycated Hemoglobin (HbA1c) Levels

Clinical studies have demonstrated that ent-Nateglinide is effective in reducing glycated hemoglobin (HbA1c) levels in patients with T2DM. HbA1c is a key indicator of long-term glycemic control, reflecting average blood glucose levels over the preceding 2-3 months. When used as monotherapy, this compound has been shown to lower HbA1c by approximately 0.5-1%. medtigo.com This reduction is considered comparable to that achieved with some other oral antidiabetic agents. medtigo.com In a 24-week, placebo-controlled study, the addition of this compound before meals resulted in statistically significant reductions in mean HbA1c compared to placebo. fda.gov The magnitude of HbA1c reduction with this compound monotherapy in one study was -0.5% from baseline, while placebo resulted in an increase of +0.5% over the same period (P ≤ 0.0001). researchgate.net, nih.gov

Influence on Fasting Plasma Glucose (FPG)

This compound also influences fasting plasma glucose (FPG) levels, although its primary effect is on postprandial glucose. Studies have shown that treatment with this compound can lead to reductions in FPG levels. fda.gov In a randomized, double-blind study, changes in FPG followed a similar pattern to HbA1c, with this compound monotherapy resulting in a reduction of -0.7 mmol/l, compared to an increase of +0.4 mmol/l with placebo (P ≤ 0.0001). researchgate.net, nih.gov While this compound monotherapy demonstrated a significant reduction in FPG compared to placebo, the effect was less pronounced than that observed with metformin (B114582) monotherapy in comparative studies. researchgate.net, nih.gov

Restoration of Early-Phase Insulin (B600854) Secretion

A key pharmacological action of this compound is its ability to restore early-phase insulin secretion in response to meals. researchgate.net, novartis.com Impaired early insulin secretion is an early defect in the pathogenesis of T2DM and contributes significantly to postprandial hyperglycemia. researchgate.net By stimulating a rapid and short-lived release of insulin from pancreatic beta cells, this compound helps to mitigate the post-meal rise in blood glucose. medtigo.com, novartis.com This rapid insulin response is associated with a reduction in meal-related glucose excursions. novartis.com Studies in subjects with impaired glucose tolerance (IGT), a prediabetic state, have shown that this compound elicits a dose-related increase of insulin with a predominant effect on early insulin release during standardized meal challenges, leading to a substantial reduction in peak plasma glucose levels. nih.gov Acute or chronic treatment with this compound has been shown to induce a prompt increase in prandial insulin secretion, resulting in a decrease in blood glucose levels. nih.gov

Comparative Efficacy Studies with Other Antidiabetic Agents

Comparative studies have evaluated the efficacy of this compound against other commonly used oral antidiabetic medications, both as monotherapy and in combination regimens.

Versus Metformin Monotherapy and Combination Therapy

Comparisons between this compound and metformin monotherapy have shown differences in their primary effects on glycemic control. Metformin primarily affects FPG by suppressing hepatic glucose production, while this compound predominantly reduces mealtime glucose excursions by stimulating insulin release. researchgate.net, nih.gov In a 24-week study, metformin monotherapy resulted in a greater reduction in FPG (-1.6 mmol/l) compared to this compound monotherapy (-0.7 mmol/l). researchgate.net, nih.gov However, this compound monotherapy showed a greater reduction in mealtime glucose excursions compared to metformin monotherapy. researchgate.net, nih.gov

Combination therapy with this compound and metformin has demonstrated additive effects on glycemic control. researchgate.net, nih.gov This combination targets both fasting and postprandial hyperglycemia. researchgate.net Studies have shown that the combination of this compound and metformin results in statistically significantly greater reductions in both HbA1c and FPG compared to either drug used alone. fda.gov In a study, combination therapy led to an HbA1c reduction of -1.4% and an FPG reduction of -2.4 mmol/l, which were significantly greater than the reductions seen with monotherapy (P ≤ 0.01 vs. monotherapy). researchgate.net, nih.gov The additive effect of the combination suggests that the two drugs have complementary mechanisms of action. researchgate.net, nih.gov

Here is a table summarizing key findings from a comparative study of this compound and Metformin:

| Treatment Group | Change in HbA1c from Baseline (%) | Change in FPG from Baseline (mmol/l) | Mealtime Glucose AUC (0-130 min) Change (mmol x h(-1) x l(-1)) |

| Placebo | +0.5 researchgate.net, nih.gov | +0.4 researchgate.net, nih.gov | -0.6 researchgate.net, nih.gov |

| This compound Monotherapy | -0.5 researchgate.net, nih.gov | -0.7 researchgate.net, nih.gov | -2.1 researchgate.net, nih.gov |

| Metformin Monotherapy | -0.8 researchgate.net, nih.gov | -1.6 researchgate.net, nih.gov | -1.1 researchgate.net, nih.gov |

| Combination Therapy | -1.4 researchgate.net, nih.gov | -2.4 researchgate.net, nih.gov | -2.5 researchgate.net, nih.gov |

Versus Sulfonylureas (e.g., Glyburide (B1671678), Gliclazide)

This compound belongs to the meglitinide (B1211023) class, which are non-sulfonylurea insulin secretagogues. medtigo.com While both classes stimulate insulin release, meglitinides like this compound have a more rapid onset and shorter duration of action compared to sulfonylureas. mims.com, d-nb.info This pharmacokinetic profile of this compound is intended to provide meal-specific insulin release, potentially reducing the risk of hypoglycemia between meals. novartis.com

Comparative studies with sulfonylureas like gliclazide (B1671584) have shown varying results. In one study comparing this compound and gliclazide, no significant difference in fasting plasma glucose change was observed between the groups. medtigo.com Similar proportions of patients in both groups achieved an HbA1c of <7%. medtigo.com However, the prandial plasma glucose area under the curve (AUC) decreased significantly in the this compound group, but not in the gliclazide group, suggesting a more pronounced effect on postprandial excursions with this compound. medtigo.com In another study, patients randomized to this compound had significant increases in mean HbA1c and mean FPG at endpoint compared to patients randomized to glyburide. fda.gov Among a subset of patients previously treated with other antidiabetic agents, primarily glyburide, HbA1c in the this compound monotherapy group increased slightly from baseline, whereas HbA1c was reduced in the metformin monotherapy group. fda.gov

Versus Repaglinide (B1680517)

Repaglinide is another rapid-acting insulin secretagogue in the meglitinide class. Comparative studies between this compound and repaglinide have been conducted. In healthy subjects, this compound was associated with a faster rise of insulin concentrations and a shorter duration of action compared to repaglinide, resulting in less total insulin exposure. novartis.com this compound was also found to be more effective in blunting the post-meal plasma glucose excursion compared to repaglinide in healthy subjects. novartis.com

However, in studies comparing their efficacy in patients with T2DM, repaglinide has generally shown greater reductions in HbA1c and FPG compared to this compound. medscape.com, nih.gov, viamedica.pl In a 16-week trial comparing repaglinide and this compound monotherapy, mean reductions in HbA1c were significantly greater for the repaglinide group (-1.6%) than the this compound group (-1.0%). medscape.com, viamedica.pl Similarly, mean reductions in FPG were also greater with repaglinide (-57 mg/dL) compared to this compound (-18 mg/dL). medscape.com, viamedica.pl Another study in Japanese patients with T2DM found that mean reductions of HbA1c were significantly greater for the repaglinide group (-1.17%) than the this compound group (-0.81%). nih.gov Mean changes in FPG also showed significantly greater efficacy for repaglinide than this compound in this study. nih.gov, psu.edu

Here is a table comparing the efficacy of this compound and Repaglinide monotherapy in a 16-week study:

| Treatment Group | Mean Baseline HbA1c (%) | Mean Final HbA1c (%) | Mean HbA1c Reduction (%) | Mean FPG Reduction (mg/dL) |

| This compound | 8.9 viamedica.pl | 7.9 viamedica.pl | -1.04 viamedica.pl | -18 viamedica.pl |

| Repaglinide | 8.9 viamedica.pl | 7.3 viamedica.pl | -1.57 viamedica.pl | -57 viamedica.pl |

| P-value (Repaglinide vs Nateglinide) | - | - | 0.002 viamedica.pl | <0.001 viamedica.pl |

Due to the strict instruction to focus solely on the chemical compound "this compound" and adhere to the provided outline sections concerning pharmacological investigations, efficacy studies, impaired glucose tolerance (IGT), diabetes prevention, and the NAVIGATOR trial, it is important to note that the available scientific literature and search results primarily detail studies conducted on Nateglinide (B44641), not specifically this compound.

This compound is identified as an impurity of Nateglinide scbt.com. The large-scale clinical trial referenced in the outline, the NAVIGATOR (Nateglinide And Valsartan (B143634) in Impaired Glucose Tolerance Outcomes Research) trial, investigated the effects of Nateglinide and valsartan in individuals with IGT wikipedia.orguni.lunih.govmdpi-res.com. Therefore, detailed pharmacological investigations and efficacy studies specifically centered on this compound for IGT and diabetes prevention, as requested by the outline, are not the focus of the primary studies found.

Metabolic and Systemic Effects Beyond Glucose Control

Influence on Lipid Metabolism Pathways

Information directly detailing the specific influence of ent-Nateglinide on lipid metabolism pathways is limited in the retrieved sources. Some contexts mention lipid metabolism in broader biological studies where this compound is identified computationally as a potential modulator or inhibitor, such as in studies related to coronavirus or cellular processes like HBV replication researchgate.netresearchgate.net. Additionally, suppliers list this compound under categories that include cholesterol and lipid metabolism, suggesting potential research interest in this area hoelzel-biotech.comhoelzel-biotech.com. However, specific research findings or data tables demonstrating a direct impact of this compound on lipid metabolism markers or pathways were not prominently featured in the available information.

Impact on Oxidative Stress Markers

The impact of this compound on oxidative stress markers has been touched upon in certain computational studies. In one instance, this compound was identified, alongside repaglinide (B1680517), as a potential natural inhibitor based on docking scores in studies related to suppressing coronavirus, a context where oxidative stress is also discussed in relation to tumor microenvironments and cellular processes researchgate.netresearchgate.net. While oxidative stress is a related topic in these studies, direct evidence quantifying the impact of this compound on specific oxidative stress markers in a metabolic or therapeutic setting was not detailed in the retrieved information.

Effects on Endothelial Function

Based on the available search results, specific research detailing the effects of this compound on endothelial function was not identified.

Coagulation and Fibrinolysis Parameters

Information regarding the effects of this compound on coagulation and fibrinolysis parameters was not found within the scope of the retrieved sources.

Investigations into Weight Management and Metabolic Health

Specific investigations solely focused on the effects of this compound on weight management and broader metabolic health parameters were not detailed in the retrieved information.

Hepatic and Renal Metabolism of this compound

Information regarding the metabolism of this compound in the liver and kidneys is limited in the retrieved sources. One identified metabolite is this compound Acyl-β-D-glucuronide, indicating that glucuronidation, a common metabolic pathway occurring in the liver, is involved in the compound's biotransformation nih.gov. While renal function is mentioned in some contexts (e.g., S100A1 as a potential diagnostic marker in renal conditions researchgate.net), specific details or research findings on the renal metabolism or excretion pathways of this compound were not extensively available. Similarly, detailed studies specifically on the hepatic metabolic pathways of this compound beyond the identification of a glucuronide metabolite were not prominently featured.

Drug Interaction Research and Pharmacogenomics

Cytochrome P450 (CYP) Isoenzyme Interactions

The hepatic metabolism of Nateglinide (B44641) (CID 5311309) primarily involves cytochrome P450 (CYP) isoenzymes. mims.commims.com This metabolic pathway is crucial for the elimination of the drug from the body.

CYP2C9 Mediated Metabolism and Inhibition

Nateglinide (CID 5311309) undergoes hepatic metabolism significantly mediated by the CYP2C9 isoenzyme. mims.commims.com This involves hydroxylation followed by glucuronide conjugation. mims.commims.com Compounds that inhibit CYP2C9 can potentially alter the metabolism of Nateglinide (CID 5311309). mims.commims.com For instance, tienilic acid is known as a mechanism-based inhibitor of CYP2C9, inactivating it stoichiometrically. wikipedia.org Studies suggest that a reactive intermediate, likely a thiophene (B33073) epoxide derived from tienilic acid metabolism, is responsible for covalent binding to and mechanism-based inactivation of CYP2C9. wikipedia.org

CYP3A4 Mediated Metabolism and Inhibition

In addition to CYP2C9, CYP3A4 also plays a role in the hepatic metabolism of Nateglinide (CID 5311309), although to a lesser extent. mims.commims.com Similar to CYP2C9, inhibition of CYP3A4 can impact the metabolic rate of Nateglinide (CID 5311309). mims.commims.com

Inducers and Inhibitors Affecting ent-Nateglinide Levels

Substances that induce or inhibit CYP2C9 and CYP3A4 can alter the metabolism and, consequently, the plasma levels of Nateglinide (CID 5311309). mims.commims.com Inhibitors of these enzymes may lead to increased exposure to Nateglinide (CID 5311309), while inducers may decrease its levels. mims.commims.com For example, St John's wort is noted to decrease serum concentrations of Nateglinide (CID 5311309). mims.com

Interactions with Other Antidiabetic Agents

Nateglinide (CID 5311309) is used as an adjunct to diet and exercise to improve glycemic control in adults with type 2 diabetes mellitus. wikidoc.org Its interaction profile with other antidiabetic agents is relevant for combination therapy.

Synergistic and Antagonistic Effects

When Nateglinide (CID 5311309) is used in combination with other medications, both synergistic and antagonistic effects on blood glucose levels can occur. Increased hypoglycemic effects have been observed when Nateglinide (CID 5311309) is co-administered with agents such as MAOIs, nonselective β-adrenergic blockers, NSAIDs, and salicylates. mims.commims.com Conversely, decreased hypoglycemic effects may occur with corticosteroids, sympathomimetic agents, thiazide diuretics, and thyroid hormones. mims.commims.com

Impact on Hypoglycemia Risk in Combination Therapy

Combination therapy involving Nateglinide (CID 5311309) and other antidiabetic agents, or with medications affecting glucose metabolism, can influence the risk of hypoglycemia. The potential for increased hypoglycemic effects with certain co-administered drugs necessitates careful monitoring of blood glucose levels when Nateglinide (CID 5311309) is part of a combination regimen. mims.commims.com

Pharmacogenomic Influences on this compound Response

Pharmacogenomics explores how genetic variations influence an individual's response to drugs, including efficacy and the likelihood of adverse effects. dovepress.comnih.gov For Nateglinide, which is primarily metabolized by CYP2C9 and, to a lesser extent, CYP3A4, genetic polymorphisms in the genes encoding these enzymes can play a role in interpatient variability in drug exposure and response. nih.goveur.nl

Variations in the CYP2C9 gene, particularly the CYP2C9 *2 and *3 alleles, are known to affect enzyme activity. Individuals with reduced function CYP2C9 alleles may metabolize Nateglinide more slowly, leading to higher plasma concentrations and potentially an increased risk of hypoglycemia. nih.goveur.nl Conversely, individuals with genetic variants leading to increased CYP2C9 activity might metabolize Nateglinide more rapidly, potentially resulting in lower drug exposure and reduced glucose-lowering effect.

Beyond drug metabolism enzymes, genetic variations in drug transporters can also influence Nateglinide pharmacokinetics. The SLCO1B1 gene encodes the organic anion-transporting polypeptide 1B1 (OATP1B1), a transporter involved in the hepatic uptake of various drugs, including Nateglinide. nih.goveur.nl Variants in SLCO1B1, such as the c.521T>C variant, have been associated with reduced transporter activity and increased plasma concentrations of drugs that are OATP1B1 substrates, including Nateglinide. dovepress.comnih.goveur.nl

Furthermore, genetic variations in genes involved in insulin (B600854) secretion and glucose homeostasis can influence the pharmacodynamic response to Nateglinide. For example, variants in the MTNR1B gene (encoding melatonin (B1676174) receptor 1B), which has been associated with impaired insulin secretion, may influence an individual's response to Nateglinide therapy. nih.govresearchgate.net Studies have shown that the MTNR1B rs10830963 G-allele may be associated with a poorer response to Nateglinide, potentially due to decreased insulin secretion. nih.gov

Research is ongoing to develop pharmacogenomic algorithms that integrate information about genetic variants in genes like CYP2C9, SLCO1B1, and MTNR1B to help optimize Nateglinide dosing and improve treatment outcomes. nih.govresearchgate.net

Individual Patient Characteristics and Treatment Outcomes

Individual patient characteristics, in addition to pharmacogenomic factors, significantly influence the response to Nateglinide therapy. These characteristics include baseline glucose levels, duration of diabetes, the degree of residual beta-cell function, presence of insulin resistance, and coexisting health conditions. medtigo.comdovepress.com

Patients with higher baseline HbA1c levels may experience greater reductions in HbA1c with Nateglinide treatment. fda.govdovepress.com The effectiveness of Nateglinide is dependent on the presence of functioning pancreatic beta-cells, as it works by stimulating glucose-dependent insulin secretion. fda.gov Therefore, patients with severely impaired beta-cell function may not respond adequately to Nateglinide.

Comorbidities such as hepatic and renal impairment can also affect Nateglinide pharmacokinetics and response. Nateglinide is metabolized by the liver and excreted by the kidneys. drugbank.comfda.gov Patients with hepatic impairment may have increased Nateglinide exposure, necessitating cautious use. fda.govdrugs.com While renal impairment does not appear to significantly alter Nateglinide pharmacokinetics in moderate to severe cases not on dialysis, patients with severe renal impairment may be at increased risk of hypoglycemia. fda.govdrugs.com

Concurrent medications, as discussed in the drug interactions section, represent another critical individual characteristic influencing Nateglinide response. medtigo.com The presence of drugs that inhibit or induce Nateglinide metabolism or affect glucose homeostasis through other mechanisms can significantly impact treatment outcomes. drugs.comfda.gov

Personalizing treatment based on a comprehensive evaluation of these individual patient characteristics, alongside emerging pharmacogenomic information, is crucial for optimizing glycemic control and minimizing the risk of adverse effects with Nateglinide. medtigo.com

Advanced Analytical Methodologies for Ent Nateglinide

Chromatographic Techniques for Quantification and Separation

Chromatographic methods are the cornerstone for the analysis of ent-Nateglinide, offering high selectivity and sensitivity for its determination, often in the presence of other substances or impurities.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely employed technique for the routine analysis of this compound. researchgate.net These methods are valued for their reliability, precision, and robustness. The separation is typically achieved using a reversed-phase mechanism on columns like C18. dergipark.org.trnih.govnih.gov

The mobile phase composition is a critical parameter, generally consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer solution (e.g., phosphate (B84403) buffer), with the pH adjusted to ensure optimal peak shape and retention. dergipark.org.trnih.govnih.gov Detection is commonly performed at a wavelength of 210 nm, where the analyte exhibits significant absorbance. dergipark.org.trnih.govnih.gov Several studies have demonstrated the linearity of these methods over specific concentration ranges, confirming their suitability for quantitative analysis. dergipark.org.trnih.govnih.gov For instance, one method showed linearity between 0.2846-1.0125 mg/mL, with a retention time of approximately 7.07 minutes. dergipark.org.tr Another study established a linear range of 25–2000 ng/mL for quantifying the compound in rabbit plasma, with a retention time of 9.608 minutes. nih.gov

Table 1: Summary of HPLC-UV Methods for Nateglinide (B44641) Analysis

| Stationary Phase (Column) | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Linearity Range | Reference |

|---|---|---|---|---|---|

| ACE C18 (150 x 4.6 mm, 5.0 µm) | Acetonitrile and 0.05% trifluoroacetic acid (25:25, v/v) | 1.5 | 210 | 0.2846–1.0125 mg/mL | dergipark.org.tr |

| Hypersil BDSC-18 (250 mm × 4.6 mm, 5 µm) | 10 mM phosphate buffer (pH 2.5) and acetonitrile (35:65, v/v) | 1.0 | 210 | 25–2000 ng/mL | nih.gov |

| Reverse-phase C18 (250 mm x 4.6mm, 5 µm) | Acetonitrile:10mM phosphate buffer (pH 3.0) (70:30, v/v) | 1.0 | 203 | 10–2500 ng/mL | nih.gov |

| Shim-Pack CLC-ODS (150 mm X 6.0 mm) | Methanol:pH 6.6, 0.02 mol·L-1 phosphate buffer (75:25) | Not Specified | 210 | 5.1–101.0 mg·L-1 | magtechjournal.com |

Liquid Chromatography-Mass Spectrometry (LC-MS)

For applications requiring higher sensitivity and specificity, particularly in complex biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are the methods of choice. springernature.comnih.gov These techniques provide structural information and allow for very low detection limits.

LC-MS methods have been developed for the qualitative and quantitative analysis of this compound in various samples. springernature.com Electrospray ionization (ESI) in positive mode is commonly used for the detection of Nateglinide. springernature.comconsensus.app A validated LC-ESI-MS method for determining Nateglinide in human plasma established a linear range of 0.05 to 16 μg/mL with a lower limit of quantification (LLOQ) of 0.05 μg/mL from a 100 μL plasma sample. consensus.app Such methods are crucial for bioequivalence and pharmacokinetic studies. consensus.app Another LC-MS/MS method was developed for the simultaneous analysis of 13 different oral antidiabetic drugs, including Nateglinide, in human hair, demonstrating a limit of quantification of 1-10 pg/mg. nih.gov

Ultra-Performance Liquid Chromatography (UPLC) and UPLC-MS

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with sub-2-µm particles, resulting in significantly improved resolution, higher throughput, and faster analysis times compared to conventional HPLC. lcms.cz When coupled with mass spectrometry (UPLC-MS/MS), it becomes an exceptionally powerful tool for bioanalysis, offering ultra-high sensitivity. lcms.cznih.gov

A UPLC-MS/MS system can achieve reproducible and robust sensitivity, with limits of quantification for some compounds determined to be as low as 0.2 pg/mL in plasma samples. lcms.cz This level of sensitivity is essential for accurately defining the pharmacokinetic profiles of therapeutic agents. nih.gov For instance, an ultra-sensitive UPLC-MS/MS method was developed for the peptide exenatide, achieving a calibrated concentration range of 5–10,000 pg/mL, which is superior to previously reported immunoassays. nih.gov While specific UPLC methods for this compound are less commonly detailed in the provided sources, the principles and benefits of this technology are directly applicable for its analysis.

High-Performance Thin-Layer Chromatography (HPTLC)/Thin-Layer Chromatography (TLC)

High-Performance Thin-Layer Chromatography (HPTLC) offers a simple, rapid, and cost-effective alternative to HPLC for the quantification of this compound. nih.govnih.gov It allows for the simultaneous analysis of multiple samples on a single plate, increasing throughput. nih.gov

A stability-indicating HPTLC method was developed for the simultaneous determination of Nateglinide and Metformin (B114582) hydrochloride. nih.govnih.gov The analysis was performed on pre-coated silica (B1680970) gel HPTLC plates with a mobile phase of chloroform, ethyl acetate, and acetic acid (4:6:0.1 v/v/v). nih.govnih.gov Densitometric scanning at 216 nm was used for quantification. nih.govnih.gov The method was validated according to ICH guidelines and showed good linearity in the concentration range of 200-2400 ng/band for Nateglinide, with a correlation coefficient of 0.996. nih.govnih.gov Another HPTLC method used a mobile phase of Chloroform: Methanol (8:2 v/v) and detection at 216 nm, reporting a retention factor (Rf) of approximately 0.59 and linearity from 100–600 µ g/band . scispace.com

Table 2: HPTLC Methods for Nateglinide Analysis

| Stationary Phase | Mobile Phase | Detection Wavelength (nm) | Linearity Range (ng/band) | Rf Value | Reference |

|---|---|---|---|---|---|

| Pre-coated silica gel HPTLC plates | Chloroform:Ethyl acetate:Acetic acid (4:6:0.1 v/v/v) | 216 | 200–2400 | Not Specified | nih.govnih.gov |

| Not Specified | Chloroform:Methanol (8:2 v/v) | 216 | 100,000–600,000 | 0.59 | scispace.com |

Spectrophotometric Methods

Spectrophotometric methods provide a simple, economical, and rapid approach for the determination of this compound in bulk and pharmaceutical dosage forms, especially for quality control purposes where high sample throughput is required.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is based on the measurement of light absorption by the analyte in a specific solvent. Several methods have been developed using different solvents, which can influence the wavelength of maximum absorbance (λmax).

One study developed two methods: one using ethanol (B145695) (95%), where Nateglinide showed a λmax at 210 nm and was linear in the concentration range of 20-100 µg/ml. ijpsonline.com A second visible spectrophotometric method involved a reaction with Ninhydrin reagent, resulting in a purple color with a λmax at 570 nm, linear from 200-1000 µg/ml. ijpsonline.com Another investigation used methanol as the solvent, finding a λmax at 216 nm and a linearity range of 10-100 µg/ml. asiapharmaceutics.info By using an alkaline methanol solvent (Methanol + 10% V/V 3N NaOH), the λmax shifted to 225.4 nm, with a corresponding linearity range of 100-1000 µg/ml. asiapharmaceutics.info A method employing 0.1M Piperazine as a hydrotropic agent to increase solubility reported a λmax at 220 nm and a linear range of 5-30 µg/ml. ijpsdronline.com

Table 3: UV-Vis Spectrophotometric Methods for Nateglinide Analysis

| Solvent/Reagent | λmax (nm) | Linearity Range (µg/mL) | Reference |

|---|---|---|---|

| Ethanol (95%) | 210 | 20–100 | ijpsonline.com |

| Ninhydrin (Visible) | 570 | 200–1000 | ijpsonline.com |

| Methanol | 216 | 10–100 | asiapharmaceutics.info |

| Methanol + 10% V/V 3N NaOH | 225.4 | 100–1000 | asiapharmaceutics.info |

| 0.1M Piperazine | 220 | 5–30 | ijpsdronline.com |

Method Validation in Diverse Matrices (e.g., Plasma, Drug Substances, Formulations)

The validation of analytical methods for this compound, the enantiomer of Nateglinide, is a critical process to ensure the reliability, accuracy, and precision of quantitative data. This process is essential for analyses conducted in various matrices, including biological fluids like plasma, as well as in bulk drug substances and finished pharmaceutical formulations. Validation is performed in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH), to confirm that the analytical procedure is suitable for its intended purpose. ijpca.orgresearchgate.net

For the analysis of Nateglinide in rabbit plasma, a reliable and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method has been developed and validated. nih.govnih.gov The method demonstrated specificity, with no interference from endogenous plasma components at the retention times of the drug and the internal standard. nih.gov Similarly, RP-HPLC methods have been validated for the determination of Nateglinide in drug substances and tablet formulations, confirming their suitability for quality control and stability testing. dergipark.org.trijfmr.com These validation studies encompass several key parameters to demonstrate the method's performance.

Linearity, Accuracy, Precision, Sensitivity, Specificity

Linearity: The linearity of an analytical method is its ability to produce test results that are directly proportional to the concentration of the analyte within a given range. For the HPLC analysis of Nateglinide in drug substances, linearity has been established in the concentration range of 0.2846-1.0125 mg/mL, with a correlation coefficient (r²) of 0.999. dergipark.org.tr In biological matrices, an HPLC method for rabbit plasma was found to be linear over the concentration range of 100.74–3329.83 ng/mL, also with a regression coefficient (r²) of 0.999. nih.gov Another study reported a linear range of 25–2000 ng/mL. nih.gov A spectrofluorimetric method demonstrated linearity in the range of 0.1–3.0 μg/mL. researchgate.net

Accuracy: Accuracy reflects the closeness of the test results to the true value. It is often determined by recovery studies. In the analysis of drug substances, accuracy was confirmed by calculating recovery values at 80%, 100%, and 120% of the test concentration. dergipark.org.tr For the method in rabbit plasma, accuracy at three different concentrations ranged from 98.19% to 99.30%. nih.gov

Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at three levels: repeatability (system precision), intermediate precision, and reproducibility. For the analysis of Nateglinide in rabbit plasma, intra-day precision (repeatability) showed a relative standard deviation (RSD) between 4.95% and 10.58%, while inter-day precision (intermediate precision) had RSD values ranging from 10.17% to 10.72%. nih.gov In the validation for the drug substance, system precision was evaluated by injecting the standard solution six times, demonstrating the repeatability of the chromatographic system. dergipark.org.tr

Sensitivity: The sensitivity of an analytical method is its ability to discriminate between small differences in analyte concentration, which is practically demonstrated by the Limit of Detection (LOD) and Limit of Quantification (LOQ).

Specificity: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. In HPLC methods, specificity is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank and placebo chromatograms. dergipark.org.tr Forced degradation studies, where the drug is exposed to stress conditions like acid, base, oxidation, and heat, are also used to prove specificity by showing that the drug peak is well-resolved from the peaks of any degradation products. ijfmr.com

| Parameter | Matrix | Method | Finding | Reference |

|---|---|---|---|---|

| Linearity Range | Drug Substance | HPLC | 0.2846 - 1.0125 mg/mL (r² = 0.999) | dergipark.org.tr |

| Linearity Range | Rabbit Plasma | HPLC | 100.74 - 3329.83 ng/mL (r² = 0.999) | nih.gov |

| Accuracy | Rabbit Plasma | HPLC | 98.19% - 99.30% | nih.gov |

| Intra-day Precision (RSD) | Rabbit Plasma | HPLC | 4.95% - 10.58% | nih.gov |

| Inter-day Precision (RSD) | Rabbit Plasma | HPLC | 10.17% - 10.72% | nih.gov |

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. nih.gov These parameters are crucial for the analysis of impurities and for pharmacokinetic studies where low concentrations of the drug may be present.

Different analytical techniques yield varying levels of sensitivity. For instance, a developed spectrofluorimetric method for Nateglinide reported an LOD of 0.0320 µg/mL and an LOQ of 0.0961 µg/mL. researchgate.net An HPLC method developed for determining Nateglinide in human plasma established a validated LOQ of 0.1 µg/mL, which is sufficiently sensitive for pharmacokinetic parameter determination. researchgate.net Another study concerning Nateglinide and its impurities reported an LOD of 0.05 µg/mL and an LOQ of 0.15 µg/mL. researchgate.net

| Method | Matrix | LOD | LOQ | Reference |

|---|---|---|---|---|

| Spectrofluorimetry | N/A | 0.0320 µg/mL | 0.0961 µg/mL | researchgate.net |

| HPLC | Human Plasma | Not Reported | 0.1 µg/mL | researchgate.net |

| HPLC | N/A | 0.05 µg/mL | 0.15 µg/mL | researchgate.net |

Chiral Separation Techniques

As Nateglinide is a chiral molecule, the separation of its enantiomers, D-Nateglinide (the active drug) and this compound (the L-enantiomer), is of significant importance for quality control of bulk drug substances. researchgate.netresearchgate.net Regulatory agencies require that chiral drugs be assessed for enantiomeric purity. researchgate.net High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique for this purpose. wvu.edu

A simple and accurate chiral liquid chromatographic method has been developed for determining the enantiomeric purity of D-Nateglinide and quantifying this compound. researchgate.net This method utilizes a Chiralpak AD-H column (250×4.6mm, 5μm particle size) and a mobile phase consisting of hexane (B92381) and ethanol (90:10 v/v). researchgate.net At a flow rate of 1.0 mL/min and a temperature of 25°C, with UV detection at 210 nm, this method achieves excellent resolution (Rs >6.0) between the two enantiomers. researchgate.net

Another innovative approach involves the use of a monolithic molecularly imprinted polymer (MIP) as a chiral stationary phase. researchgate.net This technique relies on creating specific recognition sites for the target molecule, allowing for rapid separation of Nateglinide and its enantiomer, which was not achievable on a non-imprinted polymer. researchgate.net The chiral recognition in this system is dependent on the stereo-specific hydrogen-bonding interactions between the analyte and the polymer cavities, with the separation being an enthalpy-controlled process. researchgate.net

Assessment of Impurities and Metabolites

The assessment of impurities and metabolites is a critical aspect of drug development and quality control to ensure the safety and efficacy of a pharmaceutical product.

Impurities: Forced degradation studies are performed to identify potential degradation products that may form during storage or manufacturing. Nateglinide has been shown to be susceptible to degradation under acidic and alkaline hydrolysis conditions, while remaining stable under thermal and photolytic stress. neliti.comsciencescholar.us Under acid hydrolytic conditions, three degradation impurities were identified. neliti.comsciencescholar.us Using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), these degradation products have been characterized. For example, one study identified three novel degradation products: 2-amino-3-phenylpropanoic acid (DP I), 4-isopropyl-N-phenethylcyclohexanecarboxamide (DP II), and 2-(cyclohexanecarboxamido)-3-phenylpropanoic acid (DP III). neliti.com

Metabolites: Following administration, Nateglinide is extensively metabolized in the human body. nih.gov The primary route of excretion is through urine (84-87%), with only about 16% of the dose excreted as the unchanged drug. nih.gov The major metabolites are formed through oxidative modifications of the isopropyl group on the cyclohexyl ring. nih.gov Key identified metabolites include three monohydroxylated versions (two of which are diastereoisomers), one metabolite with an unsaturated isopropyl group, and two diol-containing isomers. nih.gov Additionally, glucuronic acid conjugates, resulting from the direct glucuronidation of the carboxylic acid group, are also present. nih.gov The major metabolite found in both plasma and urine is the product of hydroxylation at the methine carbon of the isopropyl group. nih.gov

Future Research Directions for Ent Nateglinide

Long-Term Outcome Studies on Glycemic Control and Cardiovascular Health

A critical area for future research is the establishment of the long-term efficacy and safety of ent-Nateglinide, particularly concerning glycemic control and cardiovascular outcomes. For its counterpart, Nateglinide (B44641), extensive long-term studies have been conducted. A noteworthy example is the Nateglinide and Valsartan (B143634) in Impaired Glucose Tolerance Outcomes Research (NAVIGATOR) trial, a large, randomized, double-blind clinical trial involving 9,306 participants with impaired glucose tolerance and cardiovascular risk factors. researchgate.netuliege.be Over a median of 5 years, Nateglinide did not significantly reduce the incidence of diabetes or a composite of cardiovascular events when compared to placebo. researchgate.netuliege.bemtroyal.caresearchgate.net

These findings for Nateglinide underscore the necessity of conducting similarly robust, large-scale, long-term outcome studies for this compound. Such trials would be essential to determine if this compound possesses a different profile, potentially offering benefits where Nateglinide did not, or if it shares a similar lack of efficacy in preventing adverse cardiovascular events and the progression to diabetes. mtroyal.ca Future investigations should focus on key endpoints including the incidence of new-onset diabetes, major adverse cardiovascular events (MACE), and changes in markers of glycemic control like HbA1c. nih.govresearchgate.net

| Outcome | Nateglinide Group (%) | Placebo Group (%) | Hazard Ratio (95% CI) | P-Value | Reference |

|---|---|---|---|---|---|

| Cumulative Incidence of Diabetes | 36.0 | 34.0 | 1.07 (1.00 to 1.15) | 0.05 | uliege.beresearchgate.net |

| Core Composite Cardiovascular Outcome* | 7.9 | 8.3 | 0.94 (0.82 to 1.09) | 0.43 | uliege.beresearchgate.net |

| Extended Composite Cardiovascular Outcome** | 14.2 | 15.2 | 0.93 (0.83 to 1.03) | 0.16 | uliege.beresearchgate.net |

*Composite of death from cardiovascular causes, nonfatal myocardial infarction, nonfatal stroke, or hospitalization for heart failure. uliege.be

**Composite of the core outcome components plus hospitalization for unstable angina or arterial revascularization. uliege.be

Further Elucidation of Exact Mechanisms of Action

The mechanism of action for Nateglinide is well-documented, providing a clear roadmap for future investigations into this compound. mtroyal.ca Nateglinide functions as a short-acting insulin (B600854) secretagogue, stimulating the pancreas to release insulin in a glucose-dependent manner. drugs.comnbinno.comdrcrews.com It achieves this by binding to and closing the ATP-sensitive potassium (K-ATP) channels on the surface of pancreatic β-cells. youtube.compatsnap.com This action leads to membrane depolarization, the opening of voltage-gated calcium channels, and a subsequent influx of calcium, which triggers the exocytosis of insulin-containing granules. nbinno.compatsnap.com A key feature of Nateglinide's action is its glucose dependency, meaning its insulin-releasing effect diminishes at low glucose levels. drugs.com

Future research must ascertain whether this compound shares this mechanism. Studies should investigate its binding affinity for the β-cell K-ATP channel and its ability to induce insulin secretion across a range of glucose concentrations. Furthermore, research on Nateglinide has suggested it may also have direct effects on the exocytosis of insulin that are independent of K-ATP channel function. nih.govnih.gov Elucidating whether this compound has similar or distinct primary and secondary mechanisms of action will be fundamental to understanding its potential therapeutic utility. mtroyal.ca

Personalized Medicine Approaches and Biomarker Identification

The field of personalized medicine aims to tailor therapeutic interventions to individual patients based on their specific characteristics, often identified through biomarkers. nih.govnih.gov For a compound like this compound, future research in this area would be invaluable. mtroyal.ca A key objective would be the discovery and validation of predictive biomarkers that can identify patients most likely to respond favorably to the drug. theoncologynurse.com

Potential areas of biomarker research for this compound could include:

Genomic Biomarkers: Investigating variations in genes that code for the K-ATP channel subunits or other proteins involved in the insulin secretion pathway to see if they influence treatment response.

Metabolomic Profiling: Analyzing metabolic signatures in patients to identify patterns that correlate with a positive or negative response to this compound.

Immune Profiling: As inflammation is linked to diabetes, exploring immune markers could provide insights into patient stratification. bostongene.com

By identifying such biomarkers, it might be possible to select patients for whom this compound could offer a significant benefit, thereby maximizing efficacy and minimizing exposure for non-responders. bostongene.com

Real-World Evidence Collection and Analysis

While randomized controlled trials (RCTs) are the gold standard for establishing drug efficacy, real-world evidence (RWE) provides crucial insights into how a medication performs in routine clinical practice among a broader, more diverse patient population. nih.gov Should this compound advance to clinical use, a robust program for RWE collection and analysis would be essential. mtroyal.ca

Future research efforts in this domain would involve analyzing data from sources such as electronic health records, patient registries, and administrative claims databases. nih.gov This would allow for the assessment of:

Long-term effectiveness: Evaluating glycemic control and other health outcomes over extended periods in everyday clinical settings.

Adherence and persistence: Understanding how patients use the medication outside the structured environment of a clinical trial.

Effectiveness in subpopulations: Assessing performance in patient groups often underrepresented in RCTs, such as the elderly or those with multiple comorbidities.

RWE would complement clinical trial data, providing a more complete picture of this compound's therapeutic value and place in therapy. nih.gov

Novel Formulations and Delivery Systems

Advancements in drug delivery systems offer the potential to optimize the pharmacokinetic and pharmacodynamic properties of a compound, thereby enhancing its therapeutic efficacy. scispace.comrroij.com For Nateglinide, various novel formulations have been explored to modify its release profile. Future research on this compound should similarly investigate advanced delivery systems.

A significant area of formulation research for Nateglinide has been the development of sustained-release and floating bilayer tablets. pharmaexcipients.comijpsr.info The goal of these systems is to prolong the drug's residence time in the stomach, allowing for a more gradual and extended release. wisdomlib.org This can improve bioavailability and maintain therapeutic plasma concentrations for a longer duration. pharmaexcipients.comresearchgate.net

Research has focused on creating bilayer tablets that combine an immediate-release layer to achieve a rapid therapeutic effect with a sustained-release layer to maintain that effect. ijpsr.infobiointerfaceresearch.com Floating mechanisms, often using gas-generating agents like sodium bicarbonate, help the tablet remain in the stomach for several hours. wisdomlib.orgbiointerfaceresearch.com Studies on Nateglinide have successfully demonstrated extended drug release over 12 hours with such formulations. wisdomlib.org Future research on this compound could adapt these technologies to develop optimized formulations with improved pharmacokinetic profiles, potentially leading to enhanced patient compliance and therapeutic outcomes. researchgate.net

| Formulation Type | Key Excipients/Technology | Objective | Key Finding | Reference |

|---|---|---|---|---|

| Floating Bilayer Tablets | HPMC K4M, Polyox WSR 303, Carbopol 971P | Sustained release and prolonged gastric residence time. | Achieved drug release over 12 hours with floating times exceeding 12 hours. | wisdomlib.org |

| Floating Bilayer Tablets (with Ezetimibe) | Polyox WSR 303, Carbopol 934P, HPMC K4M | Combination therapy with sustained release. | Tablets were retained in the stomach for over 4 hours in vivo. | pharmaexcipients.comresearchgate.net |

| Biphasic Gastro Floating Tablets (with Atenolol) | HPMC K15, Sodium Bicarbonate, F-Melt type C | Immediate release of Nateglinide and sustained release of Atenolol. | Achieved 100% Nateglinide release in 60 mins and sustained Atenolol release over 12 hours. | biointerfaceresearch.com |

| Niosomes | Proniosome technology | Enhance oral bioavailability. | Significantly improved the rate and extent of the hypoglycemic effect compared to the unprocessed drug. | nih.gov |

Q & A

Basic Research Questions

Q. What are the optimal methodologies for synthesizing ent-Nateglinide with high enantiomeric purity?

- Answer : Synthesis of this compound requires chiral resolution techniques such as high-performance liquid chromatography (HPLC) with chiral stationary phases or enzymatic resolution. Ensure characterization via nuclear magnetic resonance (NMR) and polarimetry to confirm enantiomeric purity. For reproducibility, document solvent systems, temperature, and catalyst ratios in detail . Comparative analysis with racemic mixtures using X-ray crystallography can further validate structural integrity .

Q. Which analytical techniques are most reliable for characterizing this compound’s physicochemical properties?

- Answer : Use tandem techniques like liquid chromatography-mass spectrometry (LC-MS) for purity assessment and differential scanning calorimetry (DSC) for polymorph identification. For chiral verification, circular dichroism (CD) spectroscopy paired with chiral HPLC is critical. Always cross-validate results with synthetic replicates and include raw data in supplementary materials .

Q. How can researchers design in vitro assays to evaluate this compound’s binding affinity to sulfonylurea receptors?

- Answer : Employ radioligand binding assays with pancreatic β-cell membranes, using tritiated glibenclamide as a competitive ligand. Include controls for nonspecific binding (e.g., excess unlabeled ligand) and validate via dose-response curves. Statistical analysis should account for intra-assay variability using ANOVA with post-hoc corrections .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported pharmacokinetic profiles of this compound versus its enantiomer?

- Answer : Conduct cross-species pharmacokinetic studies with matched dosing regimens, controlling for metabolic enzyme polymorphisms (e.g., CYP2C9 activity). Use physiologically based pharmacokinetic (PBPK) modeling to isolate enantiomer-specific clearance pathways. Publish full datasets, including outliers, to enable meta-analyses .

Q. How can researchers address discrepancies in this compound’s reported efficacy in glucose-dependent insulin secretion?

- Answer : Standardize in vivo protocols using hyperglycemic clamp techniques across multiple labs. Control for variables like diet, circadian rhythm, and animal strain. Apply mixed-effects models to analyze inter-study variability and perform power analyses to ensure sample adequacy .

Q. What methodologies validate this compound’s metabolic stability in hepatic microsomal assays?

- Answer : Use human liver microsomes with NADPH cofactors, monitoring parent compound depletion via LC-MS. Compare metabolic half-lives against Nateglinide, and identify metabolites with high-resolution mass spectrometry. Include negative controls (heat-inactivated microsomes) and triplicate runs to ensure reproducibility .

Q. How should researchers design studies to investigate this compound’s off-target effects on cardiac ion channels?

- Answer : Implement patch-clamp electrophysiology on hERG-expressing HEK cells, testing this compound at therapeutic and supra-therapeutic concentrations. Pair with in silico docking simulations to predict binding affinities. Disclose all raw current traces and modeling parameters in supplementary files .

Q. What statistical approaches are recommended for analyzing contradictory data on this compound’s protein-binding kinetics?

- Answer : Apply Bayesian hierarchical models to integrate disparate datasets, accounting for methodological differences (e.g., equilibrium dialysis vs. ultrafiltration). Report posterior distributions of binding constants and use sensitivity analyses to identify influential variables .

Methodological Considerations

- Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing, including raw chromatograms, spectral data, and statistical code .

- Ethics : Disclose all conflicts of interest, particularly in studies comparing this compound with commercialized enantiomers .

- Peer Review : Pre-register study protocols on platforms like Open Science Framework to mitigate publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.